Ethyl 5-(chlorosulfonyl)-3-furoate
Overview
Description
Ethyl 5-(chlorosulfonyl)-3-furoate is a chemical compound with the CAS Number: 87299-59-0. It has a molecular weight of 238.65 . It is stored at a temperature of 4°C and has a purity of 95%. The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl levulinate from furfuryl alcohol was carried out at a temperature of 120 °C for 2 h . The conversion rate and yield percentages for the catalyzed reaction were 98.2 and 94.7%, respectively .Molecular Structure Analysis
The molecular structure of Ethyl 5-(chlorosulfonyl)-3-furoate can be represented by the Inchi Code: 1S/C7H7ClO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3 .Chemical Reactions Analysis
Ethers, which Ethyl 5-(chlorosulfonyl)-3-furoate is a type of, commonly undergo cleavage of the C–O bond when exposed to strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Ethyl 5-(chlorosulfonyl)-3-furoate is a liquid at room temperature . It has a molecular weight of 238.65 .Scientific Research Applications
Application 1: Synthesis and Biological Activity of Novel Sulfonamides Derivatives
- Summary of the Application : Sulfonamide derivatives have been synthesized and evaluated for their anti-bacterial, anti-fungal, and anti-malarial activities . These compounds have shown a wide spectrum of biological activities such as anti-inflammatory, antiviral, antimicrobial, and antitumor properties .
- Methods of Application or Experimental Procedures : The synthesis involved using 1H NMR, 13C NMR, and IR spectroscopic techniques . The starting material was 2,4-dichlorobenzoic acid .
- Results or Outcomes : Compound 5b was the most potent compound in vitro anti-microbial (S. aureus) with a MTCC value of 96 microgram/ml. Compounds 5g and 5j showed the most potent activity in vitro anti-fungal (C. albicans) with a MTCC value of 277microgram/ml. Similarly, compound 5e showed high potent activity of anti-malarial (P. falciparum) with mean IC50 value as compared to other synthesized derivatives .
Application 2: Synthesis and Applications of Oxazolo[5,4-d]pyrimidines
- Summary of the Application : Oxazolo[5,4-d]pyrimidine scaffold is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .
- Methods of Application or Experimental Procedures : The synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride, phosphorus pentachloride or polyphosphoric (PPA) acid .
- Results or Outcomes : The paper does not provide specific results or outcomes for this application .
Application 3: Use of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate
- Summary of the Application : This compound is a building block used in chemical synthesis .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The specific results or outcomes are not provided .
Application 4: Use of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate
- Summary of the Application : This compound is a building block used in chemical synthesis .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The specific results or outcomes are not provided .
Application 5: Use of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate
- Summary of the Application : This compound is a building block used in chemical synthesis .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The specific results or outcomes are not provided .
Application 6: Use of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate
Safety And Hazards
properties
IUPAC Name |
ethyl 5-chlorosulfonylfuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-6(13-4-5)14(8,10)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKOVVUPHAKDKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436047 | |
Record name | ethyl 5-(chlorosulfonyl)-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(chlorosulfonyl)-3-furoate | |
CAS RN |
256373-91-8 | |
Record name | ethyl 5-(chlorosulfonyl)-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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